REACTION_CXSMILES
|
[C:1]1([O:7][CH3:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH3:9][O:10][C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18](Cl)=[O:19])=[CH:13][CH:12]=1>>[CH3:8][O:7][C:1]1[CH:6]=[CH:5][C:4]([C:18](=[O:19])[CH2:17][C:14]2[CH:15]=[CH:16][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)=[CH:3][CH:2]=1
|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)CC(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
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prepared
|
Type
|
TEMPERATURE
|
Details
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by heating
|
Type
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CONCENTRATION
|
Details
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the commercially available carboxylic acid in thionyl chloride and subsequent concentration)
|
Type
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CUSTOM
|
Details
|
After step A, the product was chromatographed on silica gel using 3:2 hexane/EtOAc as eluant
|
Type
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CUSTOM
|
Details
|
1) in step C, the acidic hydrolysis reaction
|
Type
|
EXTRACTION
|
Details
|
after dilution with H2O, was extracted 2× with Et2O
|
Type
|
EXTRACTION
|
Details
|
to basification, extraction 3× with EtOAc and isolation of the desired amine
|
Type
|
CONCENTRATION
|
Details
|
after concentration
|
Type
|
CUSTOM
|
Details
|
and 2) the prep HPLC purification of step D
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C(CC1=CC=C(C=C1)OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |